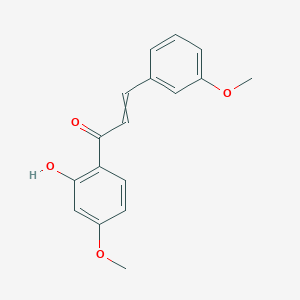
2-Propen-1-one, 1-(2-hydroxy-4-methoxyphenyl)-3-(3-methoxyphenyl)-
Overview
Description
2-Propen-1-one, 1-(2-hydroxy-4-methoxyphenyl)-3-(3-methoxyphenyl)-, also known as 3-methoxy-1-(2-hydroxy-4-methoxyphenyl)-2-propen-1-one, is a versatile organic compound that has a wide range of applications in the fields of science and technology. It is a colorless, volatile liquid with a sweet, floral odor. It is commonly used as an intermediate in the synthesis of other compounds, and it can also be used as a reagent in organic synthesis. In addition, it is used in the production of pharmaceuticals, agrochemicals, and other products.
Scientific Research Applications
2-Propen-1-one, 1-(2-hydroxy-4-methoxyphenyl)-3-(3-methoxyphenyl)-(2-hydroxy-4-methoxyphenyl)-2-propen-1-one is used in a variety of scientific research applications, including the synthesis of pharmaceuticals, agrochemicals, and other products. It has also been used in the synthesis of polymers, and it has been used as a reagent in organic synthesis. Furthermore, it has been used in the synthesis of surfactants and other compounds.
Mechanism Of Action
The mechanism of action of 2-Propen-1-one, 1-(2-hydroxy-4-methoxyphenyl)-3-(3-methoxyphenyl)-(2-hydroxy-4-methoxyphenyl)-2-propen-1-one is not well understood. However, it is believed that the compound acts as an acid catalyst in the Wittig reaction, which is used to synthesize a variety of compounds. This reaction involves the reaction of an aldehyde or ketone with a phosphonium salt, followed by a reaction with a base.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Propen-1-one, 1-(2-hydroxy-4-methoxyphenyl)-3-(3-methoxyphenyl)-(2-hydroxy-4-methoxyphenyl)-2-propen-1-one are not well understood. However, it is believed that the compound may have some effects on the body, as it is a volatile liquid with a sweet, floral odor. It is also believed to have some antifungal properties, and it has been used in the synthesis of pharmaceuticals and agrochemicals.
Advantages And Limitations For Lab Experiments
The main advantage of using 2-Propen-1-one, 1-(2-hydroxy-4-methoxyphenyl)-3-(3-methoxyphenyl)-(2-hydroxy-4-methoxyphenyl)-2-propen-1-one in lab experiments is that it is a versatile organic compound that can be used in a variety of applications. It is also relatively easy to synthesize, and it can be used as a reagent in organic synthesis. However, the compound is volatile and has a sweet, floral odor, which may be a disadvantage in some experiments.
Future Directions
There are several potential future directions for the use of 2-Propen-1-one, 1-(2-hydroxy-4-methoxyphenyl)-3-(3-methoxyphenyl)-(2-hydroxy-4-methoxyphenyl)-2-propen-1-one. These include further research into its mechanism of action, biochemical and physiological effects, and potential applications in the synthesis of pharmaceuticals and agrochemicals. In addition, further research could be done into its potential use as a reagent in organic synthesis, and its potential use in the production of polymers. Finally, further research could be done into its potential use as an antifungal agent.
properties
IUPAC Name |
1-(2-hydroxy-4-methoxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c1-20-13-5-3-4-12(10-13)6-9-16(18)15-8-7-14(21-2)11-17(15)19/h3-11,19H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXNMOBIPLWIWDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C=CC2=CC(=CC=C2)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40401991 | |
| Record name | 3,4'-DIMETHOXY-2'-HYDROXYCHALCONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40401991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propen-1-one, 1-(2-hydroxy-4-methoxyphenyl)-3-(3-methoxyphenyl)- | |
CAS RN |
32329-98-9 | |
| Record name | 3,4'-DIMETHOXY-2'-HYDROXYCHALCONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40401991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Benzyloxy-4,6-dichloro-[1,3,5]triazine](/img/structure/B1655043.png)

![7-Methyl-1-oxa-7-azaspiro[2.5]octan-8-one](/img/structure/B1655045.png)

![8-Thia-2-azaspiro[4.5]decane](/img/structure/B1655049.png)
![Hydrazinecarbothioamide, 2-[1-(4-pyridinyl)ethylidene]-](/img/structure/B1655053.png)
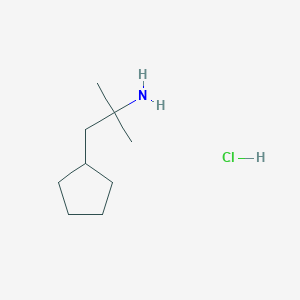
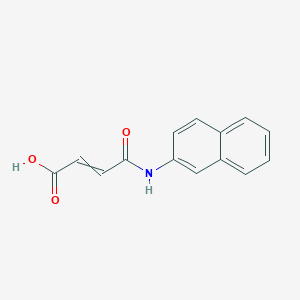
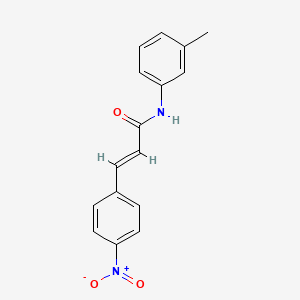
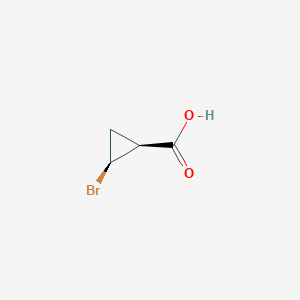
![2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3-[(4-nitrophenyl)azo]-6-(phenylazo)-](/img/structure/B1655060.png)

